4-(6-Amino-2-pyridinyl)-3-methoxyphenol
Description
4-(6-Amino-2-pyridinyl)-3-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 3-position of the benzene ring and a 6-amino-2-pyridinyl substituent at the 4-position. This compound combines the electron-donating methoxy group with a heteroaromatic pyridine moiety, which may influence its chemical reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-(6-aminopyridin-2-yl)-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-8(15)5-6-9(11)10-3-2-4-12(13)14-10/h2-7,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXKPCHUSMDKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652135 | |
| Record name | 4-(6-Aminopyridin-2(1H)-ylidene)-3-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211494-29-0 | |
| Record name | 4-(6-Aminopyridin-2(1H)-ylidene)-3-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(6-Amino-2-pyridinyl)-3-methoxyphenol, also known by its CAS number 211494-29-0, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure
The compound features a pyridine ring substituted with an amino group and a methoxyphenol moiety, which contributes to its biological properties. The structural formula is depicted as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Bacillus cereus | 10 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant activity against human breast cancer cells (MCF-7) with an IC50 value indicating high potency.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.14 |
| HeLa | 0.16 |
| L1210 | 0.04 |
These results indicate that the compound could be further explored for its potential in cancer therapy .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of DNA Synthesis : The compound has been shown to bind to calf thymus DNA, disrupting its structure and inhibiting replication.
- Cell Cycle Arrest : Studies indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting its role as a mitotic inhibitor .
- Antioxidant Properties : Some research points to its potential as an antioxidant, which can mitigate oxidative stress in cells.
Case Studies
A recent case study involved the synthesis of various derivatives of this compound to enhance its biological activity. Researchers found that specific modifications to the methoxy and amino groups significantly improved both antimicrobial and antiproliferative effects.
Example Case Study: Derivative Synthesis
- Objective : To synthesize derivatives with enhanced biological activity.
- Method : Various substitutions on the methoxy and amino groups were tested.
- Findings : Certain derivatives exhibited up to three-fold increases in potency against both bacterial strains and cancer cell lines compared to the parent compound.
This illustrates the importance of structural modifications in optimizing therapeutic properties .
Comparison with Similar Compounds
Structural and Functional Features
- Molecular Formula : C₁₂H₁₂N₂O₂ (inferred from substituent analysis).
- Key Substituents: 3-Methoxy group: Enhances solubility in polar solvents and stabilizes the phenolic ring via resonance .
Structural Isomers and Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Functional Group Impact on Properties
- Solubility: Methoxy groups generally improve aqueous solubility, but bulky substituents (e.g., phenylethyl or prenyl groups in compounds ) reduce it. The pyridinyl-amino group may balance hydrophilicity and lipophilicity.
- Reactivity: The amino group on the pyridine ring enables nucleophilic reactions (e.g., acylation), unlike non-amino pyridinyl analogs (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
